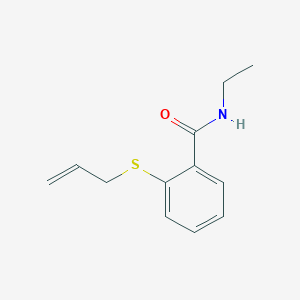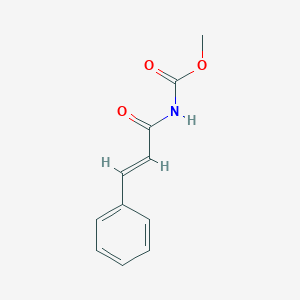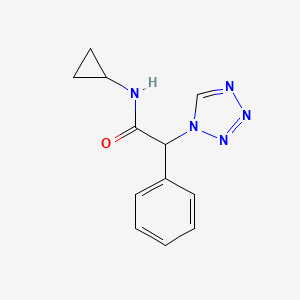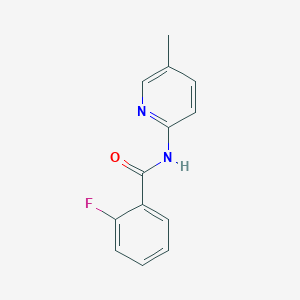![molecular formula C14H18N2O3S B5462862 3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5462862.png)
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic octane structure with a thiazole ring. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is significant in medicinal chemistry due to its presence in various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment to the Bicyclo[2.2.2]octane Core: The thiazole ring is then attached to the bicyclo[2.2.2]octane core through a carbamoylation reaction, where the thiazole derivative reacts with an isocyanate to form the carbamoyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions due to its aromatic nature.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
科学研究应用
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to the presence of the thiazole ring, which is known to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclic octane structure combined with the thiazole ring, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-7-6-15-14(20-7)16-12(17)10-8-2-4-9(5-3-8)11(10)13(18)19/h6,8-11H,2-5H2,1H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFLIJUPYDSQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5462788.png)

![(2Z)-2-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-indol-3-one](/img/structure/B5462803.png)
![4-[(2,5-dichlorophenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5462812.png)
![3-AMINO-N,N-DIETHYL-6-METHYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE](/img/structure/B5462821.png)
![1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5462822.png)
![1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE](/img/structure/B5462826.png)
![1'-[(3-methylisoxazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5462842.png)
![1-(5-chloro-2-thienyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5462843.png)



![(4S)-4-{4-[({[(2,4-difluorophenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5462874.png)
![5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine](/img/structure/B5462886.png)
